molecular formula C7H4N2O2 B1358369 5-Cyanonicotinic acid CAS No. 887579-62-6

5-Cyanonicotinic acid

Cat. No. B1358369
CAS RN: 887579-62-6
M. Wt: 148.12 g/mol
InChI Key: YLVWEUCOZIMGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanonicotinic acid is a heterocyclic compound . It is an off-white solid with a molecular weight of 148.12 .


Molecular Structure Analysis

The molecular formula of 5-Cyanonicotinic acid is C7H4N2O2 . The InChI code is 1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) . The canonical SMILES representation is C1=C(C=NC=C1C(=O)O)C#N .


Physical And Chemical Properties Analysis

5-Cyanonicotinic acid is a solid at room temperature . It has a molecular weight of 148.12 g/mol . The topological polar surface area is 74 Ų .

Scientific Research Applications

Metabolic Studies of Nicotine

  • Nicotine Metabolism : 5-Cyanonicotinic acid is notably involved in studies exploring the metabolic pathways of nicotine. It has been used in the investigation of the formation of cotinine, a major metabolite of nicotine. Specifically, research indicates that 5-Cyanonicotinic acid forms as a product during the metabolism of nicotine by rabbit liver microsomal fractions (Nguyen, Gruenke, & Castagnoli, 1979).
  • Identification of Metabolic Intermediates : Studies have also focused on the identification of nicotine 1'(5') iminium ion as an intermediate in the degradation of nicotine. 5-Cyanonicotinic acid helps in understanding the complex chemistry involved in this process (Murphy, 1973).

Synthesis and Antimicrobial Activity

  • Chemical Synthesis : Research into the synthesis of 5-Cyanonicotinic acid derivatives has been conducted, exploring its potential in creating new chemical compounds. For instance, derivatives of 5-cyano-6-oxo-2-styrylnicotinic acid exhibit antimicrobial activity (Deyanov & Konshin, 2004).
  • Antiproliferative Activity : Certain derivatives of 5-Cyanonicotinic acid have been tested for their antiproliferative activity in vitro, showing potential in cancer treatment research (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Application in Photodynamic Therapy

  • Cancer Treatment : 5-Cyanonicotinic acid and its derivatives have been explored for their role in photodynamic therapy, particularly in the treatment of skin cancers. Studies have shown that certain conjugates can enhance the cytotoxicity against cancer cell lines, offering potential therapeutic applications (Shivashankarappa & Sanjay, 2018).

Biochemical Analysis and Ligand Properties

  • Biochemical Marker Analysis : 5-Cyanonicotinic acid derivatives have been used in the evaluation of biochemical markers for diseases like melanoma. They serve as a crucial component in studying metabolites related to melanin formation and melanoma progression (Horikoshi, Ito, Wakamatsu, Onodera, & Eguchi, 1994).
  • Coordination Chemistry : As a ligand, 5-Cyanonicotinic acid is involved in the formation of various metal complexes. Its versatility as a mono- and bidentate ligand has been demonstrated in the synthesis of polymeric transition metal compounds (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017).

Safety And Hazards

The safety information for 5-Cyanonicotinic acid indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

5-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWEUCOZIMGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623243
Record name 5-Cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanonicotinic acid

CAS RN

887579-62-6
Record name 5-Cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanonicotinic acid
Reactant of Route 2
5-Cyanonicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Cyanonicotinic acid
Reactant of Route 4
5-Cyanonicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Cyanonicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Cyanonicotinic acid

Q & A

Q1: Why is 6-chloro-5-cyanonicotinic acid a significant starting material in the synthesis of 2,4-diaminoquinazoline derivatives?

A1: [] 6-chloro-5-cyanonicotinic acid plays a crucial role due to its structure. The presence of the chloro and cyano groups allows for further modifications and ring-closure reactions, ultimately leading to the desired 2,4-diaminoquinazoline scaffold. This scaffold is important as it is found in various bioactive compounds, including potential antitumor agents.

Q2: The research mentions that the synthetic method using 6-chloro-5-cyanonicotinic acid is efficient. What evidence supports this claim?

A2: [] The research highlights that reactions utilizing 6-chloro-5-cyanonicotinic acid, with the exception of 6-chloro-5-cyanopicolinic acid, achieve yields exceeding 65%. This high yield signifies the efficiency of the synthetic method, making it a practical approach for producing these potentially valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.